molecular formula C7H5BrClN3O B11926535 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride

8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B11926535
M. Wt: 262.49 g/mol
InChI Key: CASMENAJRUGAFY-UHFFFAOYSA-N
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Description

8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine and nitro groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . A common synthetic route includes the bromination and nitration of imidazo[1,2-a]pyridine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include amino derivatives, substituted imidazo[1,2-a]pyridines, and various functionalized heterocycles .

Mechanism of Action

The mechanism of action of 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of bromine and nitro groups enhances its binding affinity and specificity . The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. Its structural properties make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H5BrClN3O

Molecular Weight

262.49 g/mol

IUPAC Name

8-bromo-6-nitrosoimidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C7H4BrN3O.ClH/c8-6-3-5(10-12)4-11-2-1-9-7(6)11;/h1-4H;1H

InChI Key

CASMENAJRUGAFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)N=O.Cl

Origin of Product

United States

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